REACTION_CXSMILES
|
[CH2:1]([C:13]1[CH:17]=[C:16]([C:18](O)=[O:19])[O:15][N:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>O1CCCC1>[CH2:1]([C:13]1[CH:17]=[C:16]([CH2:18][OH:19])[O:15][N:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4|
|
Name
|
3-dodecyl -5-isoxazole carboxylic acid
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Quantity
|
24.27 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=NOC(=C1)C(=O)O
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.25 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed immediately
|
Type
|
ADDITION
|
Details
|
was added in portions over 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
carefully quenched with water (350 mL)
|
Type
|
ADDITION
|
Details
|
The organic layer was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with THF-CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (1.5 kg, 70-230 mesh)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)C1=NOC(=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |